2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693458
InChI: InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)11-10(12(14)15)6-7-13-11;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
SMILES:
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC17693458

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)11-10(12(14)15)6-7-13-11;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
Standard InChI Key IEBCZBIPAGDGHF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2C(CCN2)C(=O)O.Cl

Introduction

Structural Analysis

Molecular Architecture

The core structure of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride comprises a five-membered pyrrolidine ring, a heterocyclic amine scaffold common in bioactive molecules. At position 2 of the pyrrolidine ring, a 4-methoxyphenyl group is attached, introducing aromaticity and electron-donating methoxy functionality. Position 3 hosts a carboxylic acid group, which is ionized in physiological conditions, contributing to the compound’s polarity . The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, improving solubility for in vitro and in vivo applications .

The IUPAC name, 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride, reflects this arrangement, while the SMILES notation COC1=CC=C(C=C1)C2C(CCN2)C(=O)O.Cl encodes the connectivity and stereochemistry . The presence of three hydrogen bond donors (two from the pyrrolidine NH and one from the carboxylic acid) and four acceptors (methoxy oxygen, carboxylic acid oxygen, and two from the HCl) facilitates interactions with biological macromolecules .

Physicochemical Properties

The compound’s drug-like properties are summarized below:

PropertyValueSource
Molecular Weight257.71 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Rotatable Bonds3
Aqueous SolubilityHigh (due to hydrochloride)
LogP (Predicted)1.2

The hydrochloride salt significantly enhances solubility (>10 mg/mL in water), a critical factor for bioavailability. The moderate LogP value indicates balanced lipophilicity, suitable for crossing cell membranes while retaining aqueous compatibility.

Comparison with Related Compounds

Parent Compound (CID 82363485)

The free base form lacks the hydrochloride salt, reducing solubility and limiting practical utility in biological assays . Protonation of the pyrrolidine nitrogen in the hydrochloride form enhances water solubility by >50%, facilitating in vitro testing.

Atrasentan Hydrochloride (CID 159595)

While both compounds share a pyrrolidine-3-carboxylic acid core, Atrasentan includes additional benzodioxole and dibutylamino groups, broadening its receptor selectivity . This highlights the role of substituents in modulating pharmacological profiles.

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